1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine-2,5-dione core, a piperidine ring, and two aromatic systems, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine-2,5-dione core through a cyclization reaction. This is followed by the introduction of the piperidine ring via nucleophilic substitution. The final steps involve the attachment of the aromatic systems through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to interact with multiple targets makes it a useful tool in drug discovery and development.
Medicine
Medically, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological pathways, making it a candidate for the development of new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors, enzymes, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione: This compound is unique due to its specific combination of functional groups and structural features.
This compound analogs: These compounds share similar core structures but differ in the substituents on the aromatic rings or the piperidine ring.
Uniqueness
The uniqueness of This compound lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its specific structural features allow for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29ClN2O4 |
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Molecular Weight |
457.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H29ClN2O4/c1-31-21-10-5-18(23(15-21)32-2)4-3-17-11-13-27(14-12-17)22-16-24(29)28(25(22)30)20-8-6-19(26)7-9-20/h5-10,15,17,22H,3-4,11-14,16H2,1-2H3 |
InChI Key |
JVWZKQDQNGZTSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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